4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
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Overview
Description
4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the condensation of 4-chloro-2-hydroxybenzoic acid with 3-hydroxypyridin-2-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under mild conditions, typically at room temperature, and yields the desired benzamide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups in the compound can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxypyridine: Shares the pyridine ring and hydroxyl group but lacks the benzamide moiety.
3-Hydroxy-4-pyranones: Contains a hydroxypyrone ring, which is structurally similar to the hydroxypyridine ring in the target compound
Uniqueness
4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of both a chloro-substituted benzamide and a hydroxypyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
783371-07-3 |
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Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-3-4-8(10(17)6-7)12(18)15-11-9(16)2-1-5-14-11/h1-6,16-17H,(H,14,15,18) |
InChI Key |
BWFUSHLUSTZTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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